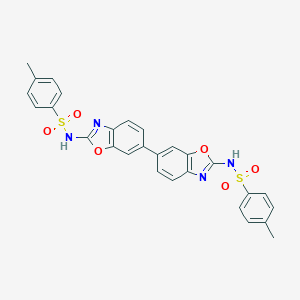amino]acetamide](/img/structure/B296167.png)
N-(2,4-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as DASAM, and it belongs to the class of sulfonamide compounds. DASAM has been synthesized using various methods, and it has been found to have several potential applications in scientific research.
Mécanisme D'action
The mechanism of action of DASAM is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DASAM has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression. It has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
DASAM has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. DASAM has been found to have low toxicity in animal studies, which makes it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
DASAM has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has been shown to have low toxicity in animal studies, which makes it a safer alternative to other compounds. However, DASAM has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. It also has a short half-life in vivo, which limits its potential for use in animal studies.
Orientations Futures
There are several future directions for research on DASAM. One potential area of research is the development of DASAM analogs with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of DASAM and its potential targets in cancer and inflammation. Additionally, the use of DASAM in combination with other compounds for synergistic effects could be explored. Overall, DASAM has significant potential for use in scientific research, and further studies are needed to fully understand its properties and applications.
Méthodes De Synthèse
The synthesis of DASAM involves the reaction between 2,4-dimethoxyaniline and 2-methoxy-5-methylbenzenesulfonyl chloride. The resulting product is then reacted with methylamine and acetic anhydride to obtain DASAM. This synthesis method has been optimized to obtain high yields of DASAM with good purity.
Applications De Recherche Scientifique
DASAM has been extensively studied for its potential applications in scientific research. It has been found to have anticancer, anti-inflammatory, and antiviral properties. DASAM has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and to inhibit the replication of the hepatitis C virus.
Propriétés
Formule moléculaire |
C19H24N2O6S |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide |
InChI |
InChI=1S/C19H24N2O6S/c1-13-6-9-16(26-4)18(10-13)28(23,24)21(2)12-19(22)20-15-8-7-14(25-3)11-17(15)27-5/h6-11H,12H2,1-5H3,(H,20,22) |
Clé InChI |
VUATXXHFWBHPKS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=C(C=C(C=C2)OC)OC |
SMILES canonique |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=C(C=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-{2-[2-oxo-3-(1-phenylvinyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethoxy}ethoxy)ethyl]-3-(1-phenylvinyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B296086.png)
![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}benzyl)phenyldithioimidocarbonate](/img/structure/B296088.png)
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]nicotinic acid](/img/structure/B296092.png)





![N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine](/img/structure/B296104.png)
![N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine](/img/structure/B296105.png)
![2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)](/img/structure/B296106.png)
![2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone](/img/structure/B296108.png)


